molecular formula C12H14O5 B028312 1-(3,5-Diacetoxyphenyl)-1-ethanol CAS No. 847862-83-3

1-(3,5-Diacetoxyphenyl)-1-ethanol

Cat. No. B028312
M. Wt: 238.24 g/mol
InChI Key: YVKHJEUIXBRIKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phenyl ethanol derivatives involves various strategies, including diastereoselective synthesis, where multiple diastereoisomers are formed through different crystallization methods. These methods often involve specific reactions that lead to the formation of desired structural features, such as intramolecular hydrogen bonds or specific orientations of side chains in the molecular structure (Kansikas & Sipilä, 2000).

Molecular Structure Analysis

The molecular structure of phenyl ethanol derivatives, including 1-(3,5-Diacetoxyphenyl)-1-ethanol, has been explored through various methods like X-ray crystallography. These studies reveal the crystallization patterns, hydrogen bonding, and the overall conformation of the molecules in solid state, providing insights into their chemical behavior and reactivity (Percino et al., 2008).

Chemical Reactions and Properties

Phenyl ethanol derivatives participate in a variety of chemical reactions, including oxidative coupling, hydroxylation, and condensation reactions. These reactions are significant for modifying the compound to achieve desired properties or for synthesizing related compounds. For example, the oxidative coupling of phenyl ethanol derivatives with ethanol can lead to unexpected products, showcasing the compound's reactivity and the influence of different reaction conditions (Chauhan et al., 2017).

Scientific Research Applications

Synthesis and Radiolabeling of Phenolic Compounds

1-(3,5-Diacetoxyphenyl)-1-ethanol shares structural similarities with hydroxytyrosol (3,4-Dihydroxyphenyl)ethanol, a major phenolic antioxidant compound in olive oil, known for its beneficial properties. Hydroxytyrosol has been synthesized and labeled with tritium for bioavailability and metabolism studies, owing to the sensitivity of radiometric analytical methods and their utility in tracing metabolic pathways. The synthesis involved the reduction of the corresponding acid with tetrabutylammonium boronate and the successful incorporation of a tritium label, resulting in tritiated hydroxytyrosol with a specific activity of 66 Ci/mol (Tuck, Tan, & Hayball, 2000).

Biocatalysis and Enantioselective Synthesis

The compound is structurally related to various phenyl ethanol derivatives used as key chiral intermediates in synthesizing pharmaceuticals. For instance, (S)-3,5-bistrifluoromethylphenyl ethanol, a structural variant, is essential for synthesizing NK-1 receptor antagonists. The enantioselective synthesis of such intermediates often involves biocatalysis, employing microbes like Candida tropicalis or enzymes derived from Burkholderia cenocepacia. These methods are preferred for their high enantiomeric excess, yield, and potential in pharmaceutical applications, specifically in synthesizing aromatic chiral alcohols (Wang et al., 2011), (Yu et al., 2018).

Biocatalytic Synthesis for Pharmaceutical Intermediates

The structurally similar (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol serves as a crucial intermediate for Aprepitant synthesis. Trichoderma asperellum has been identified as an effective biocatalyst for asymmetric reduction, achieving high yields and enantiomeric excess values. Optimizing key reaction parameters in the bioreduction catalyzed by T. asperellum significantly enhances the production efficiency, highlighting the potential of biocatalytic processes in pharmaceutical intermediate production (Li et al., 2013).

Enhanced Biocatalytic Processes

Enzymatic processes, using enzymes like alcohol dehydrogenase from Rhodococcus erythropolis, have been demonstrated to effectively synthesize phenyl ethanol derivatives, achieving high enantiomeric excess and conversion rates. These processes have been scaled up to pilot levels, showing promise for industrial applications and yielding efficient space-time yields (Pollard et al., 2006).

Optimization of Biocatalytic Production

Enantiomerically pure derivatives of phenyl ethanol, significant for various drug intermediates, have been synthesized using microbes like Lactobacillus senmaizuke as biocatalysts. Optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed plays a crucial role in improving the efficiency of catalytic bioreduction reactions. The use of optimization models like the Box–Behnken design aids in achieving high conversion rates, enantiomeric excess, and yield, demonstrating the importance of fine-tuning reaction parameters in biocatalytic processes (Kavi et al., 2021).

properties

IUPAC Name

[3-acetyloxy-5-(1-hydroxyethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-7(13)10-4-11(16-8(2)14)6-12(5-10)17-9(3)15/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHJEUIXBRIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464076
Record name 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Diacetoxyphenyl)-1-ethanol

CAS RN

847862-83-3
Record name 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847862-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-DIACETOXYPHENYL)-1-ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-(1-hydroxyethyl)-, 1,3-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 500 ml autoclave was charged with 20 g (85 mmol) of 3,5-diacetoxyacetophenone, 2 g of palladium on charcoal (catalyst E101 CA/W 5%, Degussa, Germany) and 350 ml of methanol. The autoclave was flushed three times with hydrogen (3 bar), the mixture was stirred and hydrogenation was carried out at 30 bar hydrogen pressure for two hours. After flushing the solution twice with 3 bar nitrogen the catalyst was removed by filtration over Hyflo Super Cel®. Evaporation of the solvent left 19.2 g of a slightly brown oil, which was further purified by flash-chromatography on silica gel using n-hexane/ethyl acetate (5:2) as eluent mixture giving 18.4 g of 1-(1-hydroxyethyl)-3,5-diacetoxybenzene as a colorless oil (81 mmol, GC 98%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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